molecular formula C14H16BNO4S B1440835 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid CAS No. 1072946-63-4

2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid

Cat. No.: B1440835
CAS No.: 1072946-63-4
M. Wt: 305.2 g/mol
InChI Key: HHRKXIUUPXKKLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid is a boronic acid derivative characterized by the presence of a benzylsulfamoyl group and a methyl group attached to a phenyl ring

Mechanism of Action

    Mode of Action

      This compound can undergo protodeboronation, a process where the boron atom (B) is replaced by a hydrogen atom (H). This transformation occurs under specific conditions and involves the removal of the boronate group. The protodeboronation of alkyl boronic esters (including this compound) utilizes a radical approach. It leads to the formation of an alkene bond, which can be further modified. The resulting alkene can undergo hydromethylation, leading to the addition of a methyl group (CH₃) to the less substituted carbon atom (anti-Markovnikov regioselectivity). This transformation is valuable but not widely explored .

Biochemical Analysis

Biochemical Properties

2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, where it acts as an inhibitor by forming a covalent bond with the active site serine residue. Additionally, it can bind to diols and hydroxyl groups on biomolecules, making it useful in the study of carbohydrate-binding proteins and glycoproteins. The nature of these interactions is primarily based on the formation of reversible covalent bonds, which can be exploited for various biochemical assays and applications .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been shown to inhibit cell proliferation by interfering with key signaling pathways such as the PI3K/Akt pathway. It also affects gene expression by modulating the activity of transcription factors and epigenetic regulators. Furthermore, this compound can alter cellular metabolism by inhibiting enzymes involved in glycolysis and the tricarboxylic acid cycle .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of serine proteases, where the compound forms a covalent bond with the active site serine residue, leading to enzyme inactivation. Additionally, it can bind to diols and hydroxyl groups on biomolecules, forming reversible covalent bonds that modulate the activity of these molecules. This compound also influences gene expression by interacting with transcription factors and epigenetic regulators, thereby altering the transcriptional landscape of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function. The extent of these effects can vary depending on the specific experimental conditions and the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity, nephrotoxicity, and immunosuppression. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects, and exceeding this threshold can lead to toxic outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit enzymes involved in glycolysis, the tricarboxylic acid cycle, and amino acid metabolism. Additionally, it can affect metabolic flux by altering the levels of key metabolites and intermediates. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid typically involves the reaction of 5-methyl-2-nitrophenylboronic acid with benzylamine in the presence of a reducing agent. The nitro group is reduced to an amine, which then reacts with benzylamine to form the benzylsulfamoyl group. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reduction and subsequent sulfonamide formation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the benzylsulfamoyl and methyl groups, making it less specific in its interactions.

    2-(N-Benzylsulfamoyl)phenylboronic acid: Similar structure but without the methyl group, which may affect its reactivity and binding properties.

    5-Methylphenylboronic acid: Lacks the benzylsulfamoyl group, resulting in different chemical properties.

Uniqueness

2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid is unique due to the presence of both the benzylsulfamoyl and methyl groups, which confer specific reactivity and binding properties.

Properties

IUPAC Name

[2-(benzylsulfamoyl)-5-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BNO4S/c1-11-7-8-14(13(9-11)15(17)18)21(19,20)16-10-12-5-3-2-4-6-12/h2-9,16-18H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRKXIUUPXKKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)S(=O)(=O)NCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674618
Record name [2-(Benzylsulfamoyl)-5-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-63-4
Record name B-[5-Methyl-2-[[(phenylmethyl)amino]sulfonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072946-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Benzylsulfamoyl)-5-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid
Reactant of Route 2
2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid
Reactant of Route 3
Reactant of Route 3
2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid
Reactant of Route 4
Reactant of Route 4
2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid
Reactant of Route 5
Reactant of Route 5
2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid
Reactant of Route 6
2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.